molecular formula C9H18O3 B142752 Methyl 3-hydroxyoctanoate CAS No. 7367-87-5

Methyl 3-hydroxyoctanoate

Cat. No. B142752
CAS RN: 7367-87-5
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-UHFFFAOYSA-N
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Future Directions

3-Hydroxy fatty acids are intermediates in fatty acid biosynthesis and have been found to be converted to the omega-fatty acid by the enzyme CYP4F11 and then into dicarboxylic acids in vivo . They are used as biomarkers for fatty acid oxidative disorders of both the long- and short-chain 3-hydroxyacyl-CoA dehydrogenases . Polyhydroxyalkenoates, polyesters produced by bacteria fermentation, are used for carbon and energy storage and are of interest in studies regarding their synthesis, properties and mechanisms and are used as biodegradable plastics . Medium chain-length polyhydroxyalkenoate monomers such as 3-hydroxyoctanoic acid may have pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxy Octanoic Acid methyl ester can be synthesized through the esterification of 3-hydroxy Octanoic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 3-hydroxy Octanoic Acid methyl ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy Octanoic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy Octanoic Acid methyl ester is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its intermediate chain length makes it versatile for various applications in research and industry .

properties

IUPAC Name

methyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276098
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7367-87-5, 85549-54-8
Record name Methyl 3-hydroxyoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-87-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxyoctanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276098
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Record name Methyl 3-hydroxyoctanoate
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Record name METHYL 3-HYDROXYOCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of methyl 3-hydroxyoctanoate influence its interaction with enzymes like cpADH5?

A2: The structure of this compound, specifically the presence of the methyl and octanoate groups, plays a crucial role in its interaction with cpADH5. [] The size of the binding pocket in cpADH5 can limit the access of substrates with longer aliphatic chains. [] Molecular docking studies have identified specific amino acid residues, such as W286, within this binding pocket that influence substrate specificity. [] Modifications at these positions, like the W286S mutation, can alter the enzyme's enantiopreference and improve its activity towards substrates like this compound. []

Q2: Can bacteria utilize this compound derivatives for polymer production?

A3: Studies have investigated the ability of Pseudomonas oleovorans to utilize branched octanoic acid substrates, including methyl 2-methyl-3-hydroxyoctanoate, for poly(3-hydroxyalkanoate) (PHA) production. [] While the bacteria couldn't solely grow on these substrates, a co-feeding strategy enabled growth and PHA production. This technique yielded copolymers with methyl branches, highlighting the potential for producing bio-based polymers from such substrates. []

Q3: Are there any synthetic routes for producing polymers incorporating the this compound structure?

A4: Researchers have successfully synthesized poly(2-methyl-3-hydroxyoctanoate), a polyester structurally related to this compound, through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone. [] This method, employing potassium methoxide or potassium hydroxide, enables the creation of polymers with controlled structures, as confirmed by techniques like ESI-MSn, FT-IR, NMR, and GPC. []

Q4: Are there any known applications of 4-ethyl-2-methyl-2-octenoic acid, a compound structurally similar to this compound?

A5: While specific applications of 4-ethyl-2-methyl-2-octenoic acid are not detailed in the provided research, its synthesis from 2-ethylhexanal through a Grignard reaction is documented. [] This information suggests potential applications in organic synthesis or as a building block for more complex molecules.

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